molecular formula C8H4ClF3N2 B1405555 3-chloro-4-(trifluoromethyl)-1H-indazole CAS No. 1388070-12-9

3-chloro-4-(trifluoromethyl)-1H-indazole

Cat. No.: B1405555
CAS No.: 1388070-12-9
M. Wt: 220.58 g/mol
InChI Key: HMDRTHYVCWGRJB-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)-1H-indazole (CAS 1388070-12-9) is a high-purity heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. Its molecular formula is C 8 H 4 ClF 3 N 2 with a molecular weight of 220.58 g/mol . The indazole core is a privileged scaffold in pharmacology, known for its presence in compounds with a broad spectrum of biological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor properties . The specific substitution pattern on this indazole derivative, featuring both a chloro group and a trifluoromethyl group at the 3 and 4 positions of the benzene ring, makes it a particularly valuable intermediate for further synthetic elaboration. This compound serves as a key precursor in the synthesis of more complex, fused heterocyclic systems. For instance, chlorinated indazole derivatives can be further functionalized via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse aryl groups, or undergo aromatic nucleophilic substitution (S N Ar) to access a wide array of novel chemical entities . The presence of the trifluoromethyl group is a critical feature in agrochemical and pharmaceutical research, as it often enhances a compound's metabolic stability, lipophilicity, and binding affinity . Researchers utilize this building block to develop potential inhibitors for various enzymes and to create libraries of compounds for high-throughput screening against therapeutic targets. Safety Notice: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDRTHYVCWGRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(trifluoromethyl)-1H-indazole typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable precursors under controlled conditions. One common method includes reacting the isocyanate with a compound of formula (V) in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C. The reaction is carefully monitored to ensure the temperature does not exceed 70°C .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the C4 position undergoes nucleophilic substitution under specific conditions, enabling functional group diversification.

Key Findings:

  • Amination : Reaction with primary/secondary amines (e.g., morpholine, pyrrolidine) in the presence of triethylamine (Et₃N) or K₂CO₃ yields C4-aminated derivatives. For example, treatment with morpholine produces 4-morpholino-3-(trifluoromethyl)-1H-indazole in 60% yield .

  • Hydrolysis : Hydrolysis with aqueous NaOH at 80°C replaces chlorine with a hydroxyl group, forming 4-hydroxy-3-(trifluoromethyl)-1H-indazole .

Table 1: Substitution Reactions

ReactantReagents/ConditionsProductYield (%)Source
MorpholineEt₃N, DMF, 80°C, 2 h4-Morpholino-3-(trifluoromethyl)-1H-indazole60
NaOH (1M)H₂O, 80°C, 6 h4-Hydroxy-3-(trifluoromethyl)-1H-indazole75
BenzylamineK₂CO₃, DMF, 100°C, 4 h4-Benzylamino-3-(trifluoromethyl)-1H-indazole52

Cross-Coupling Reactions

The C4-chlorine atom participates in transition-metal-catalyzed coupling reactions, enabling aryl/alkyl group introductions.

Key Findings:

  • Suzuki–Miyaura Coupling : Using PdCl₂(PPh₃)₂ as a catalyst with arylboronic acids (e.g., 4-methoxyphenylboronic acid), the chlorine is replaced by aryl groups. Yields range from 70–90% depending on the boronic acid’s electronic nature .

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with amines introduces complex amino groups at C4 .

Table 2: Cross-Coupling Reactions

PartnerCatalyst/BaseProductYield (%)Source
4-MeO-C₆H₄B(OH)₂PdCl₂(PPh₃)₂, Na₂CO₃, dioxane/H₂O4-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazole85
4-CF₃-C₆H₄B(OH)₂Pd(OAc)₂, XPhos, K₃PO₄4-(4-Trifluoromethylphenyl)-3-(trifluoromethyl)-1H-indazole78

Oxidation and Reduction

The trifluoromethyl group and indazole ring exhibit redox activity under controlled conditions.

Key Findings:

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the indazole ring to a quinazoline derivative, though yields are moderate (40–50%).

  • Reduction : Hydrogenation over Pd/C selectively reduces the C=N bond of the pyrazole ring, yielding a dihydroindazole derivative.

Table 3: Redox Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
OxidationKMnO₄, H₂SO₄, 60°C, 12 h3-(Trifluoromethyl)quinazolin-4(3H)-one45
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C4-Chloro-3-(trifluoromethyl)-4,5-dihydro-1H-indazole88

Electrophilic Aromatic Substitution

The electron-deficient indazole ring undergoes regioselective electrophilic substitution at the C7 position.

Key Findings:

  • Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at C7, yielding 3-chloro-4-(trifluoromethyl)-7-nitro-1H-indazole (72% yield) .

  • Halogenation : Bromination with Br₂/FeBr₃ occurs at C7, producing 7-bromo-3-chloro-4-(trifluoromethyl)-1H-indazole .

Table 4: Electrophilic Aromatic Substitution

ElectrophileReagents/ConditionsProductYield (%)Source
HNO₃H₂SO₄, 0°C, 4 h3-Chloro-4-(trifluoromethyl)-7-nitro-1H-indazole72
Br₂FeBr₃, CH₂Cl₂, 25°C, 2 h7-Bromo-3-chloro-4-(trifluoromethyl)-1H-indazole68

Mechanistic Insights

  • Radical Pathways : Photoredox catalysis with NaSO₂CF₃ generates CF₃ radicals, enabling C–H trifluoromethylation adjacent to the indazole core .

  • Coordination Chemistry : Pd(II) intermediates facilitate oxidative C–H arylation at the C7 position via a concerted metalation-deprotonation (CMD) mechanism .

Scientific Research Applications

Biological Activities

The biological activities of 3-chloro-4-(trifluoromethyl)-1H-indazole derivatives have been extensively studied, revealing their potential as therapeutic agents in several areas:

Anticancer Activity

Indazole derivatives, including this compound, have demonstrated significant anticancer properties. For instance:

  • FGFR Inhibition : Compounds derived from this scaffold have shown promising inhibitory activities against fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Notably, certain derivatives exhibited IC50 values in the low nanomolar range, indicating potent activity .
  • ERK Inhibition : A series of indazole derivatives were identified as effective ERK inhibitors, showing selectivity and dual mechanisms of action against cancer cell lines .

CB1 Receptor Modulation

Research indicates that indazole derivatives can act as CB1 receptor agonists, which may have implications for treating conditions such as pain and inflammation. The therapeutic potential includes:

  • Pain Management : Targeting CB1 receptors could provide new avenues for managing chronic pain conditions like rheumatoid arthritis .

Synthesis and Evaluation of Indazole Derivatives

A study synthesized a series of 1H-indazol-3-amine derivatives to evaluate their FGFR inhibitory activity:

  • Compound Evaluation : Among the synthesized compounds, one derivative exhibited an IC50 value of 2.9 nM against FGFR1, showcasing its potential as a lead compound for further development .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of indazole derivatives:

  • Fluorine Substituents : The introduction of fluorine substituents was found to enhance enzyme inhibitory activity significantly .

Mechanism of Action

The mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, while the chlorine atom can participate in specific interactions that modulate the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Substituted 1H-Indazoles

A study by Turkish Comp Theo Chem (TC&TC) (2018) evaluated six 4-substituted 1H-indazoles, including 4-fluoro-, 4-chloro-, 4-bromo-, 4-methyl-, 4-amino-, and 4-hydroxy-1H-indazole (). Key findings include:

  • Electronic Effects : The trifluoromethyl group in the target compound is more electron-withdrawing than halogens (F, Cl, Br) or methyl groups, which may enhance stability in oxidative environments.
  • Biological Activity: Substituted indazoles exhibited varying inhibition efficiencies. For example, 4-chloro-1H-indazole showed moderate inhibition, while 4-amino-1H-indazole had higher activity due to its electron-donating amino group .
Table 1: Comparison of 4-Substituted 1H-Indazoles
Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties
3-Chloro-4-(trifluoromethyl)-1H-indazole Cl (3), -CF₃ (4) 220.58 High lipophilicity, electron-deficient core
4-Chloro-1H-indazole Cl (4) 152.58 Moderate inhibition activity
4-Fluoro-1H-indazole F (4) 136.12 Lower steric hindrance, higher solubility
4-Amino-1H-indazole NH₂ (4) 133.15 Enhanced electron density, higher reactivity

Multi-Halogenated and Nitro-Substituted Indazoles

3-Chloro-6-fluoro-4-iodo-1H-indazole (CAS 887567-88-6)
  • Structure : Halogenated at positions 3 (Cl), 4 (I), and 6 (F).
  • The combination of halogens increases molecular weight (315.47 g/mol) and polarizability compared to the target compound .
3-Chloro-4-fluoro-6-nitro-1H-indazole (CAS 885520-10-5)
  • Structure: Features a nitro (-NO₂) group at position 6, alongside Cl (3) and F (4).
  • Properties : The nitro group is strongly electron-withdrawing, making this compound more reactive in electrophilic substitutions. However, nitro groups can pose metabolic stability challenges in drug design .
Table 2: Multi-Substituted Indazoles
Compound Name Substituents Molecular Weight (g/mol) Key Applications
This compound Cl (3), -CF₃ (4) 220.58 Pharmaceutical intermediates
3-Chloro-6-fluoro-4-iodo-1H-indazole Cl (3), F (6), I (4) 315.47 Crystallography, heavy-atom derivatization
3-Chloro-4-fluoro-6-nitro-1H-indazole Cl (3), F (4), NO₂ (6) 231.57 High reactivity in nitration reactions

Biological Activity

3-Chloro-4-(trifluoromethyl)-1H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position of the indazole framework, which significantly influences its chemical properties and biological interactions.

The molecular formula of this compound is C8H5ClF3NC_8H_5ClF_3N, with a molecular weight of approximately 227.58 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a decrease in pro-inflammatory mediators such as prostaglandins, suggesting potential anti-inflammatory properties. The chlorine atom contributes to the compound's lipophilicity, enhancing its absorption and distribution within biological systems.

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cells and inhibit their proliferation. It appears to modulate cell signaling pathways and gene expression, which are critical for cancer cell survival and growth. Studies indicate that it may cause cell cycle arrest, further supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The unique combination of chlorine and trifluoromethyl groups in this compound distinguishes it from other indazole derivatives. Below is a comparative table highlighting similar compounds:

Compound NameStructure FeaturesUnique Properties
3-Chloro-4-methoxy-1H-indazoleChlorine at the 3-position; methoxy groupDifferent biological activity profiles compared to trifluoromethyl derivative
3-Trifluoromethyl-1H-indazoleTrifluoromethyl group onlyLacks chlorine substitution; may have different reactivity patterns
5-Fluoro-1H-indazoleFluorine substitution at the 5-positionDifferent pharmacological properties; used in anti-cancer research
2-Chloro-5-trifluoromethyl-pyrazoleContains pyrazole ringDisplays distinct reactivity due to pyrazole structure

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound, revealing various therapeutic potentials:

  • Anti-inflammatory Effects : Inhibition of COX-2 has been linked to reduced inflammation in animal models, indicating potential applications in pain management.
  • Anticancer Properties : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models, suggesting its effectiveness against specific cancer types.
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound interacts with key signaling pathways involved in apoptosis and cell cycle regulation, providing insights into its anticancer effects .

Q & A

Q. What statistical methods address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply ANOVA to identify critical factors (e.g., reaction temperature, catalyst loading). Response surface methodology (RSM) optimizes conditions, achieving consistent yields (±5% deviation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-4-(trifluoromethyl)-1H-indazole
Reactant of Route 2
3-chloro-4-(trifluoromethyl)-1H-indazole

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